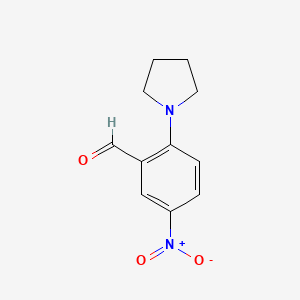

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Beschreibung

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂N₂O₃) is a nitroaromatic compound featuring a benzaldehyde core substituted with a pyrrolidine ring at the 2-position and a nitro group at the 5-position. It crystallizes in the monoclinic system (space group P2₁/n) with unit cell parameters a = 8.1726(2) Å, b = 7.1419(2) Å, c = 18.4875(6) Å, and β = 100.376(1)°, forming a tightly packed structure stabilized by weak C–H⋯O hydrogen bonds and π–π interactions . The pyrrolidine ring adopts an envelope conformation with positional disorder (occupancies 0.58 and 0.42), a feature attributed to its dynamic puckering behavior . Synthesized via nucleophilic substitution of 2-chloro-5-nitrobenzaldehyde with pyrrolidine in ethanol (72.31% yield), this compound serves as a precursor for tricyclic indole derivatives, which are explored for their bioactivity in medicinal chemistry .

Eigenschaften

IUPAC Name |

5-nitro-2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYPVHLPBAAKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383472 | |

| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30742-59-7 | |

| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde typically involves the nitration of 2-(pyrrolidin-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The aldehyde group in 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid.

Reduction: 5-Amino-2-(pyrrolidin-1-yl)benzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized aromatic compounds .

Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential pharmacological activities. The nitro group can be reduced to an amino group, which is a common motif in many bioactive molecules. This compound and its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro and aldehyde functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5-Nitro-2-(piperidin-1-yl)benzaldehyde

The piperidine analog (C₁₂H₁₄N₂O₃) replaces the five-membered pyrrolidine ring with a six-membered piperidine ring. Key differences include:

- Structural Implications: Ring Size and Conformation: The pyrrolidine ring’s envelope conformation arises from its five-membered structure, which allows pseudorotation with low energy barriers . In contrast, the piperidine ring’s six-membered structure favors chair or boat conformations, reducing ring strain and altering steric interactions with the benzaldehyde moiety . Crystal Packing: The monoclinic system of the pyrrolidine derivative accommodates larger unit cell volumes, likely due to weaker intermolecular forces compared to the triclinic piperidine analog, which exhibits tighter packing .

Other Analogous Compounds

- 2-(Pyrrolidin-1-yl)benzaldehyde (Without Nitro Group): The absence of the nitro group reduces electron-withdrawing effects, increasing the aldehyde’s nucleophilicity.

- Nitro-Substituted Heterocycles : Compounds like 5-nitroindole derivatives share the nitro group’s electronic effects but lack the aldehyde functionality, limiting their utility in condensation reactions for heterocycle synthesis .

Biologische Aktivität

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₁H₁₂N₂O₃, characterized by a nitro group, a pyrrolidine ring, and a benzaldehyde structure. This unique configuration suggests significant potential for various biological activities, particularly in pharmacology. This article explores the biological activity of this compound, summarizing key research findings and presenting data tables for clarity.

Structural Characteristics

The compound's structure includes:

- Nitro Group : Known for its reactivity and ability to participate in various chemical reactions.

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Benzaldehyde Moiety : Enhances the compound's reactivity and interaction with biological targets.

These features suggest that this compound may interact with neurotransmitter systems and other biological macromolecules, influencing various physiological processes .

Pharmacological Potential

Research indicates that compounds containing the pyrrolidine moiety often exhibit significant pharmacological properties. The following table summarizes some of the notable activities associated with related pyrrolidine derivatives:

| Compound Name | Biological Activity | References |

|---|---|---|

| Pyrrolidine Derivatives | Antioxidant, anti-inflammatory | |

| Scalusamides A | Antimicrobial, antifungal | |

| Aegyptolidine A | Anticancer | |

| (R)-bgugaine | Antimicrobial |

This compound is hypothesized to share similar activities due to its structural characteristics. Studies have suggested that derivatives of this compound may modulate neurotransmitter activity, indicating potential applications in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological macromolecules, enhancing interaction specificity.

- Reactivity of Nitro Group : The nitro group can participate in redox reactions, potentially influencing cellular signaling pathways.

- Pyrrolidine Ring Dynamics : The conformational flexibility of the pyrrolidine ring may facilitate interactions with various biological targets .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

- Neurotransmitter Modulation :

- Antimicrobial Properties :

- Anticancer Activity :

Q & A

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (conventional) | 85–90% | |

| Yield (microwave) | 88–93% | |

| Reaction Time | 20 hours (conventional) | |

| 2 hours (microwave) |

2. Characterization Techniques Q: What spectroscopic and analytical methods are critical for characterizing this compound? A:

- 1H NMR : Distinct signals include aromatic protons (δ 7.35–8.79 ppm) and pyrrolidine protons (δ 1.96–3.43 ppm). The aldehyde proton appears as a singlet at δ 10.01 ppm .

- 13C NMR : Key peaks: C=O (δ 190–200 ppm), nitro-substituted aromatic carbons (δ 125–155 ppm) .

- HRMS : Molecular ion [M+H]+ at m/z 269.098 (calc. 269.096) confirms molecular formula C₁₄H₁₃N₄O₂ .

- Elemental Analysis : Matches calculated values (e.g., N: 9.61% observed vs. 9.52% calculated) .

3. Safety and Handling Q: What safety protocols are recommended for handling this compound in laboratory settings? A:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .

- Respiratory Protection : Use NIOSH-approved P95 respirators if airborne particulates form during synthesis .

- Waste Disposal : Collect organic waste in halogen-resistant containers; avoid aqueous discharge due to nitro group toxicity .

Advanced Research Questions

4. Mechanistic Studies Q: How does the nitro group influence the reactivity of this compound in subsequent reactions (e.g., Knoevenagel condensation)? A: The nitro group acts as a strong electron-withdrawing group (EWG), activating the aldehyde for nucleophilic attack. In Knoevenagel condensations with cyanoacetate derivatives:

Q. Key Observation :

| Property | Value | Source |

|---|---|---|

| E:Z Isomer Ratio | 95:5 | |

| Reaction Rate (k) | 1.8 × 10⁻³ s⁻¹ (nitro) | |

| 1.2 × 10⁻³ s⁻¹ (non-nitro) |

5. Structural Analysis Q: What are the crystallographic parameters and conformational features of this compound derivatives? A: X-ray diffraction reveals:

- Crystal System : Triclinic (space group P1) with unit cell parameters a = 5.686 Å, b = 10.102 Å, c = 10.221 Å .

- Pyrrolidine Ring Conformation : Adopts a half-chair puckering with amplitude Q(2) = 0.399 Å and θ = 93.1°, calculated using Cremer-Pople coordinates .

- Intermolecular Interactions : C–H⋯O hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.785 Å centroid distance) stabilize the lattice .

6. Computational Modeling Q: How can computational methods predict the electronic properties of this compound? A:

- DFT Calculations : B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity .

- Charge Distribution : The nitro group carries a partial charge of -0.52 e, while the aldehyde oxygen is -0.38 e, explaining electrophilic behavior .

7. Contradictions in Data Q: How should researchers address discrepancies in reported melting points or spectroscopic data for this compound? A:

- Melting Point Variability : Reported values range from 228–230°C (pure) to 217–223°C (impure). Use recrystallization (ethanol/water) to standardize purity .

- NMR Shifts : Differences in δ values (e.g., aldehyde proton at δ 10.01 vs. 10.12 ppm) arise from solvent effects (DMSO-d₆ vs. CDCl₃). Always report solvent and concentration .

8. Applications in Medicinal Chemistry Q: What role does this compound play in drug intermediate synthesis? A: It serves as a precursor for:

- Kinase Inhibitors : Pacritinib analogs via condensation with pyrimidine derivatives (overall yield: 13%) .

- Anticancer Agents : Tricyclic quinoline derivatives synthesized via Knoevenagel reactions show IC₅₀ values < 10 µM in leukemia cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.